![molecular formula C48H63ClN8O5 B12364110 N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide](/img/structure/B12364110.png)
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyridazine structure, followed by the introduction of the piperazine, cyclohexyl, and phenoxy groups. Each step involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide include other pyridazine derivatives, piperazine-containing compounds, and phenoxy-substituted cyclohexyl compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C48H63ClN8O5 |
|---|---|
Peso molecular |
867.5 g/mol |
Nombre IUPAC |
N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[7-[4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanoylamino]heptyl]piperazin-1-yl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C48H63ClN8O5/c1-2-47(59)57-25-21-36(22-26-57)32-37-10-8-11-41(33-37)61-31-9-12-46(58)51-23-6-4-3-5-7-24-55-27-29-56(30-28-55)45-20-19-44(53-54-45)48(60)52-39-14-17-40(18-15-39)62-42-16-13-38(35-50)43(49)34-42/h2,8,10-11,13,16,19-20,33-34,36,39-40H,1,3-7,9,12,14-15,17-18,21-32H2,(H,51,58)(H,52,60) |
Clave InChI |
IGZLMAPMESPVTQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1CCC(CC1)CC2=CC(=CC=C2)OCCCC(=O)NCCCCCCCN3CCN(CC3)C4=NN=C(C=C4)C(=O)NC5CCC(CC5)OC6=CC(=C(C=C6)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



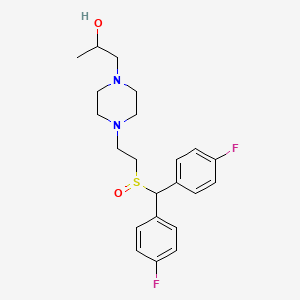
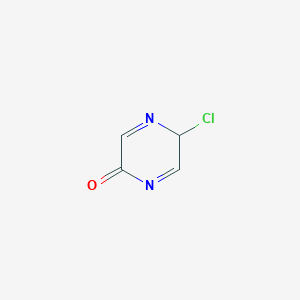
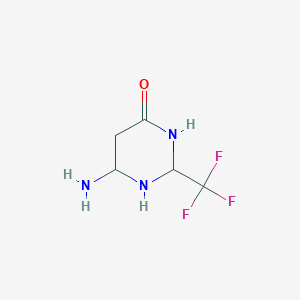
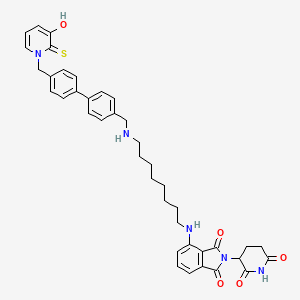
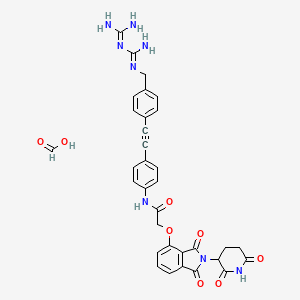
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
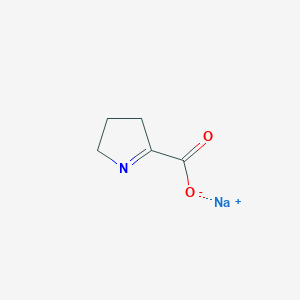
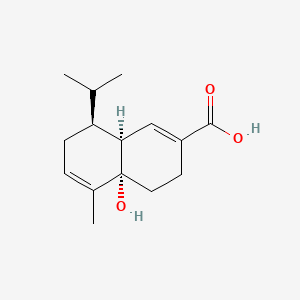
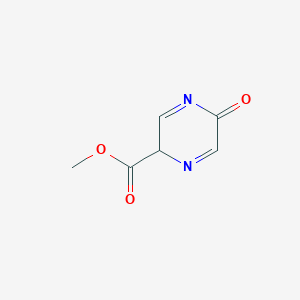
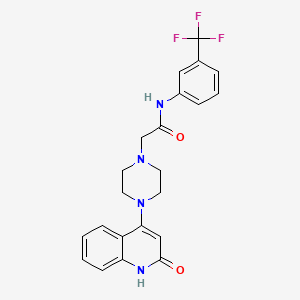
![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)

